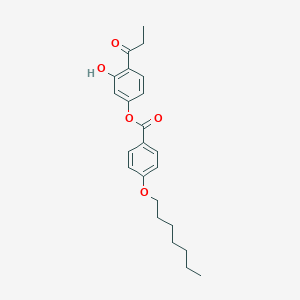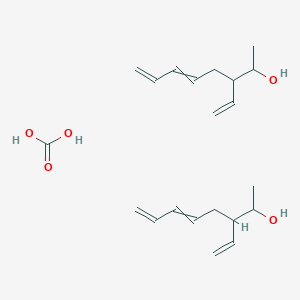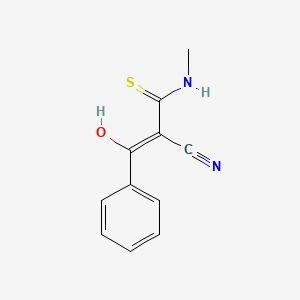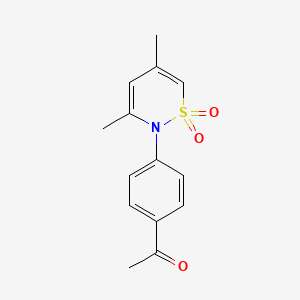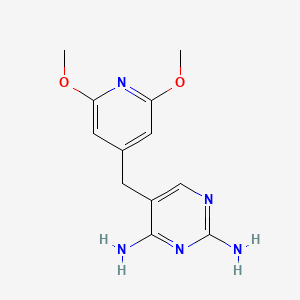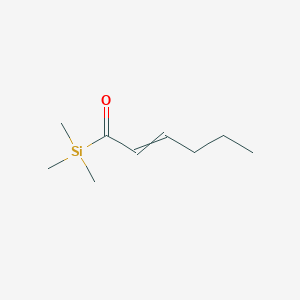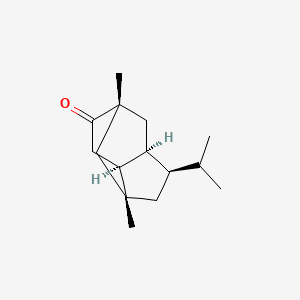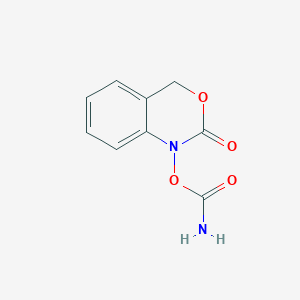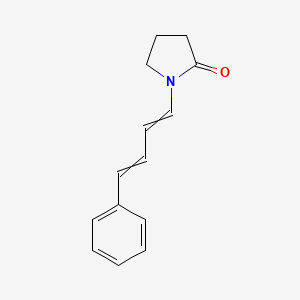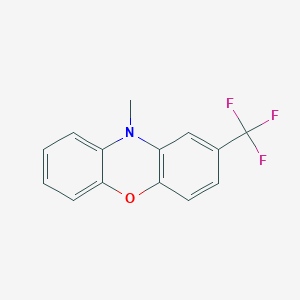![molecular formula C19H24N2O B14478720 1-Ethyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene CAS No. 68816-45-5](/img/structure/B14478720.png)
1-Ethyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene is an organic compound characterized by its unique structure, which includes an azoxy group (ONN) attached to a benzene ring
Preparation Methods
The synthesis of 1-Ethyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene typically involves multi-step reactions starting from benzene derivatives. One common synthetic route includes:
Electrophilic Aromatic Substitution:
Formation of the Azoxy Group: The azoxy group can be introduced through the reaction of nitroso compounds with amines under specific conditions.
Industrial Production: Industrial methods may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency.
Chemical Reactions Analysis
1-Ethyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the azoxy group to other functional groups, such as amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas in the presence of a catalyst.
Scientific Research Applications
1-Ethyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene involves its interaction with molecular targets through its azoxy group. This group can participate in electron transfer reactions, influencing various biochemical pathways . The compound’s effects are mediated by its ability to form stable intermediates during chemical reactions .
Comparison with Similar Compounds
1-Ethyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene can be compared with other benzene derivatives:
1,4-Dimethylbenzene: Similar in structure but lacks the azoxy group, making it less reactive in certain chemical reactions.
Ethylbenzene: Another benzene derivative with an ethyl group, but without the azoxy functionality, leading to different chemical properties.
Phenylazoxy Compounds: Compounds with similar azoxy groups but different substituents on the benzene ring, affecting their reactivity and applications.
Properties
CAS No. |
68816-45-5 |
|---|---|
Molecular Formula |
C19H24N2O |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(4-ethylphenyl)imino-oxido-(4-pentylphenyl)azanium |
InChI |
InChI=1S/C19H24N2O/c1-3-5-6-7-17-10-14-19(15-11-17)21(22)20-18-12-8-16(4-2)9-13-18/h8-15H,3-7H2,1-2H3 |
InChI Key |
FLEJWUIVSYPLDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)[N+](=NC2=CC=C(C=C2)CC)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


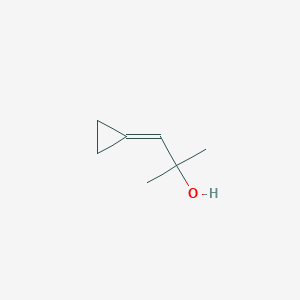
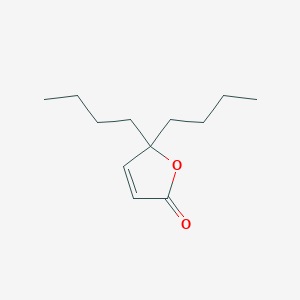
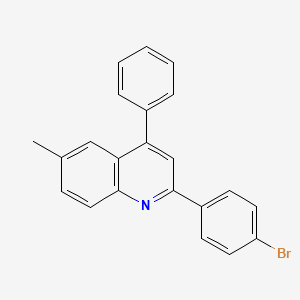
![(1E,1'E)-N,N'-(Ethane-1,2-diyl)bis[1-(9H-fluoren-2-yl)ethan-1-imine]](/img/structure/B14478666.png)
